molecular formula C8H9BClN5O3 B1387148 (3-((1H-tetrazol-5-yl)carbamoyl)phenyl)boronic acid hydrochloride CAS No. 850567-38-3

(3-((1H-tetrazol-5-yl)carbamoyl)phenyl)boronic acid hydrochloride

Cat. No.: B1387148
CAS No.: 850567-38-3
M. Wt: 269.45 g/mol
InChI Key: PWSGJXZLSYWEAJ-UHFFFAOYSA-N
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Description

(3-((1H-tetrazol-5-yl)carbamoyl)phenyl)boronic acid hydrochloride is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a tetrazol-5-yl carbamoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-((1H-tetrazol-5-yl)carbamoyl)phenyl)boronic acid hydrochloride typically involves multiple steps, starting with the preparation of the phenylboronic acid core This can be achieved through the reaction of phenylmagnesium bromide with boronic acid derivatives under controlled conditions

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The process must be carefully monitored to ensure the safety and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: (3-((1H-tetrazol-5-yl)carbamoyl)phenyl)boronic acid hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

  • Reduction: The compound can be reduced to form different derivatives of the phenyl ring.

  • Substitution: The tetrazol-5-yl carbamoyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.

  • Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

  • Substitution: Nucleophiles such as amines or alcohols, along with suitable solvents and temperatures, are employed.

Major Products Formed:

  • Boronic Esters: Resulting from the oxidation of the boronic acid group.

  • Phenyl Derivatives: Formed through reduction reactions.

  • Substituted Tetrazol-5-yl Carbamoyl Compounds: Resulting from substitution reactions.

Scientific Research Applications

(3-((1H-tetrazol-5-yl)carbamoyl)phenyl)boronic acid hydrochloride has several scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

  • Biology: The compound can be employed in the study of biological systems, particularly in the development of new drugs and therapeutic agents.

  • Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which (3-((1H-tetrazol-5-yl)carbamoyl)phenyl)boronic acid hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other functional groups, which can modulate biological processes. The tetrazol-5-yl carbamoyl group can interact with enzymes and receptors, influencing their activity.

Comparison with Similar Compounds

  • Phenylboronic Acid: Similar structure but lacks the tetrazol-5-yl carbamoyl group.

  • Tetrazole Derivatives: Compounds containing tetrazole rings but without the boronic acid group.

  • Carbamoyl Compounds: Compounds with carbamoyl groups but different substituents.

Uniqueness: (3-((1H-tetrazol-5-yl)carbamoyl)phenyl)boronic acid hydrochloride is unique due to the combination of the boronic acid and tetrazol-5-yl carbamoyl groups, which provides it with distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

[3-(2H-tetrazol-5-ylcarbamoyl)phenyl]boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BN5O3.ClH/c15-7(10-8-11-13-14-12-8)5-2-1-3-6(4-5)9(16)17;/h1-4,16-17H,(H2,10,11,12,13,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWSGJXZLSYWEAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C(=O)NC2=NNN=N2)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40657279
Record name {3-[(2H-Tetrazol-5-yl)carbamoyl]phenyl}boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850567-38-3
Record name {3-[(2H-Tetrazol-5-yl)carbamoyl]phenyl}boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40657279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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